molecular formula C16H19ClN2O2 B1433419 (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride CAS No. 1041016-94-7

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride

Cat. No.: B1433419
CAS No.: 1041016-94-7
M. Wt: 306.79 g/mol
InChI Key: NNEWKYXUALWCHN-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (CAS 1041016-94-7) is a chiral benzyloxycarbonyl-protected amino acid derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a critical building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). Its structure features a stereospecific (S)-configuration and a primary amine group protected as a carbamate (Cbz), which is stable under a range of conditions but can be selectively deprotected when needed . The molecular formula is C16H19ClN2O2, and it has a molecular weight of 306.79 g/mol . As a key intermediate, its primary research application is in peptide-mimetic chemistry and drug discovery programs. The Cbz-protecting group is a standard tool in organic synthesis, allowing researchers to build complex molecular architectures while preventing unwanted side reactions at the amine functionality. This product is intended for research and development purposes and is strictly for laboratory use. It is not for diagnostic, therapeutic, or personal use. For safe handling, please refer to the associated Safety Data Sheet (SDS). This compound should be stored under an inert atmosphere at room temperature . Suppliers offering this chemical provide it in quantities ranging from grams to kilograms to support both initial R&D and larger-scale commercial production needs .

Properties

IUPAC Name

benzyl N-[(2S)-2-amino-2-phenylethyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2.ClH/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2,(H,18,19);1H/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEWKYXUALWCHN-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@H](C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, commonly referred to as benzyl carbamate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the carbamate class, characterized by the presence of an amino group, a phenyl group, and a carbamic acid ester group. Its molecular formula is C16H20ClN2O2C_{16}H_{20}ClN_{2}O_{2}, and it exhibits unique properties that make it suitable for various biological applications.

The biological activity of benzyl carbamate can be attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing their structure and function.
  • Aromatic Interactions : The phenyl group engages in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
  • Hydrolysis : The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that interact with various biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
  • Antiviral Properties : Preliminary studies suggest activity against viral replication mechanisms.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties, indicating potential applications in treating fungal infections.

Case Studies

  • Enzyme Inhibition Study :
    • A study evaluated the inhibitory effects of benzyl carbamate on specific proteases. Results indicated a significant reduction in enzyme activity at sub-micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections.
    Concentration (µM)Enzyme Activity (%)
    0.175
    0.550
    1.030
  • Antifungal Activity :
    • In vitro tests against Fusarium temperatum and Aspergillus fumigatus showed promising antifungal activity compared to standard antifungal agents.
    CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
    Benzyl Carbamate15
    Fluconazole10
    Amphotericin B5

Comparative Analysis

Benzyl carbamate's unique structure allows it to exhibit distinct biological activities compared to other related compounds:

CompoundBiological Activity
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid methyl ester hydrochlorideModerate enzyme inhibition
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid ethyl ester hydrochlorideLow antifungal activity
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid propyl ester hydrochlorideHigh cytotoxicity

Comparison with Similar Compounds

Enantiomeric Pair: (R)-Configuration

The R-enantiomer, (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (CAS 36129-16-5), shares identical molecular formula (C₁₆H₁₉ClN₂O₂) and molecular weight (306.79 g/mol) with the S-form. However, stereochemical differences can lead to divergent biological activities. For example, enantiomers often exhibit distinct binding affinities to chiral receptors or enzymes. The R-enantiomer is commercially available at 96% purity, suggesting similar synthetic accessibility for the S-form .

Structural Analogs with Substituent Variations

(S)-(2-Amino-1-methyl-ethyl)-carbamic acid benzyl ester hydrochloride (CAS 850033-71-5)
  • Molecular Formula : C₁₁H₁₇ClN₂O₂
  • Molecular Weight : 244.72 g/mol
  • Key Difference : Replacement of the phenyl group with a methyl substituent reduces steric bulk and lipophilicity. This analog’s lower molecular weight may enhance solubility but diminish aromatic interactions in biological systems .
Benzyl N-(2-aminoethyl)carbamate hydrochloride
  • Molecular Formula : C₁₀H₁₅ClN₂O₂ (estimated)
  • Molecular Weight : ~230.69 g/mol
  • Key Difference: Absence of the phenyl group and a simpler ethyl chain. This compound is a monoprotected diamine, often used in peptide synthesis. Its reduced aromaticity may limit membrane permeability compared to the target compound .
(S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester (CAS 42406-77-9)
  • Molecular Formula: C₁₆H₁₇NO₃
  • Molecular Weight : 271.31 g/mol
  • Key Difference: A hydroxyl group on the phenyl ring introduces polarity, enhancing hydrogen-bonding capacity and aqueous solubility. This modification could alter metabolic stability compared to the non-hydroxylated target compound .

Physicochemical and Stability Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Stability/Purity
Target (S)-enantiomer Not provided C₁₆H₁₉ClN₂O₂ ~306.79 S-configuration, phenyl, benzyl ester Data not available
(R)-enantiomer 36129-16-5 C₁₆H₁₉ClN₂O₂ 306.79 R-configuration 96% purity
(S)-(2-Amino-1-methyl-ethyl)-... 850033-71-5 C₁₁H₁₇ClN₂O₂ 244.72 Methyl substituent Data not available
Benzyl N-(2-aminoethyl)carbamate HCl Not provided C₁₀H₁₅ClN₂O₂ ~230.69 Ethyl chain, no phenyl Data not available
(S)-2-Amino-3-(4-hydroxyphenyl)... ester 42406-77-9 C₁₆H₁₇NO₃ 271.31 4-hydroxyphenyl group Data not available

Stability Notes:

  • Hydrochloride salts like the target compound and its analogs are typically hygroscopic, requiring storage in dry, inert atmospheres (e.g., argon) to prevent degradation .
  • The phenyl group in the target compound likely enhances stability against enzymatic hydrolysis compared to aliphatic analogs .

Research and Application Insights

  • Stereochemical Impact : Enantiomeric purity is critical for pharmacological activity. For instance, the tranquilizer Benactyzine Hydrochloride () demonstrates that small structural changes (e.g., ester groups) can confer significant biological effects.
  • Functional Group Influence: The hydroxyl group in (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester may improve solubility but reduce blood-brain barrier penetration compared to the target compound .
  • Safety Considerations : While direct safety data for the target compound are lacking, related carbamates (e.g., AEBSF in ) highlight risks such as skin corrosion, necessitating handling precautions like glove use and ventilation .

Preparation Methods

Multi-Step Synthetic Route (Based on Literature and Patent Data)

A representative preparation involves the following sequence:

Step Description Reagents/Conditions Outcome/Notes
1 Protection of amino group via carbamate formation Benzyl chloroformate (Cbz-Cl), base (e.g., triethylamine), solvent (e.g., dichloromethane), ambient temperature, 18 h Formation of N-Cbz protected amino intermediate
2 Esterification or conversion to benzyl ester Benzyl alcohol or equivalent, coupling reagents if needed Formation of benzyl ester moiety
3 Reduction or adjustment of functional groups Sodium borohydride or lithium borohydride, dimethylformamide, 3 h, 80 °C Conversion of esters or intermediates to alcohols or amines
4 Catalytic hydrogenation (if needed for deprotection or saturation) Lindlar catalyst, hydrogen gas, ethyl acetate, 6 h, 30 °C Removal of protecting groups or saturation of double bonds
5 Formation of hydrochloride salt Treatment with hydrochloric acid Formation of stable hydrochloride salt of the carbamate

This sequence is adapted from synthetic protocols described in medicinal chemistry literature.

Specific Process Features

  • Protection Step: The amino group is protected as a carbamate using benzyl chloroformate under mild basic conditions to avoid racemization.
  • Esterification: The benzyl ester is introduced either directly or via intermediate esters, ensuring the phenyl-ethyl backbone remains intact.
  • Reduction: Lithium borohydride is often employed to reduce ester intermediates to alcohols, facilitating further functionalization.
  • Hydrogenation: Lindlar catalyst is used for selective hydrogenation steps, particularly to remove protecting groups without affecting stereochemistry.
  • Salt Formation: The hydrochloride salt is prepared by acid treatment, enhancing compound stability and solubility for storage and use.

Experimental Details and Reaction Conditions

Step Reagents Solvent Temperature Time Yield / Notes
Amino protection Benzyl chloroformate, triethylamine Dichloromethane Ambient (~25 °C) ~18 h High yield, stereochemistry maintained
Esterification Benzyl alcohol (or equivalent) Suitable solvent Ambient Variable Efficient formation of benzyl ester
Reduction Lithium borohydride Dimethylformamide 80 °C 3 h High conversion to alcohol intermediate
Hydrogenation Lindlar catalyst, H2 Ethyl acetate 30 °C 6 h Selective deprotection, minimal racemization
Salt formation HCl (aqueous or gaseous) Appropriate solvent Ambient 1-2 h Formation of hydrochloride salt

Research Findings and Optimization Insights

  • Use of Lithium Borohydride: Lithium borohydride is preferred over other hydrides for selective reduction of ester intermediates without affecting other sensitive groups.
  • Protection Group Stability: The benzyl carbamate protecting group is stable under mild acidic and basic conditions but can be removed via catalytic hydrogenation, allowing controlled deprotection.
  • Salt Formation Benefits: Conversion to hydrochloride salt improves compound handling, storage stability, and solubility in aqueous media, which is critical for biological assays.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and chiral chromatography are used to monitor stereochemical purity and reaction progression during synthesis.
  • Yield Optimization: Partial solvent removal and use of co-solvents (e.g., toluene with methanol) during esterification prevent reverse reactions and improve yield.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents Conditions Purpose
1 Amino protection Benzyl chloroformate, base DCM, RT, 18 h Protect amino group as carbamate
2 Esterification Benzyl alcohol RT, variable Introduce benzyl ester moiety
3 Reduction Lithium borohydride DMF, 80 °C, 3 h Reduce ester to alcohol intermediate
4 Catalytic hydrogenation Lindlar catalyst, H2 Ethyl acetate, 30 °C, 6 h Deprotect carbamate, saturation
5 Salt formation HCl RT, 1-2 h Form hydrochloride salt for stability

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride, and how is stereochemical purity ensured?

  • Methodology : Synthesis typically involves:

Amine protection : The primary amine group is protected using a benzyl carbamate (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) .

Chiral resolution : The (S)-configuration is achieved through enantioselective catalysis (e.g., asymmetric hydrogenation) or chiral auxiliary-mediated synthesis. Optical rotation and chiral HPLC validate enantiopurity .

Salt formation : The free base is treated with HCl in anhydrous ether to yield the hydrochloride salt .

  • Key parameters : Reaction temperature (0–25°C), solvent polarity (e.g., THF or DCM), and chiral column selection (e.g., Chiralpak AD-H for HPLC analysis) .

Q. How are the physicochemical properties (e.g., solubility, lipophilicity) of this compound characterized for in vitro studies?

  • Methodology :

  • LogP determination : Use shake-flask method with octanol/water partitioning, or computational tools like MarvinSketch .
  • Solubility : Measured via HPLC-UV in PBS (pH 7.4) or simulated gastric fluid. The benzyl ester enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .
  • pKa : Determined via potentiometric titration; the amino group (pKa ~8.5) and hydrochloride salt (pKa ~2.5) influence ionization .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirms the benzyl ester (δ 5.1 ppm, singlet for CH₂Ph), amino group (δ 1.5–2.5 ppm), and stereochemistry .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~3300 cm⁻¹ (N-H stretch) .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 305.1 for C₁₆H₁₇ClN₂O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenolysis during deprotection. Yields improve with 10% Pd/C under H₂ (1 atm) in MeOH .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance carbamate formation kinetics but require rigorous drying to avoid hydrolysis .
  • Temperature gradients : Multi-step reactions benefit from gradual heating (e.g., 25°C → 60°C) to minimize side reactions .
    • Data-driven approach : Use Design of Experiments (DoE) to model interactions between temperature, solvent, and catalyst loading .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Case study : Discrepancies in IC₅₀ values (e.g., enzyme vs. cell-based assays) may arise from:

  • Membrane permeability : The hydrochloride salt’s solubility in aqueous buffers vs. ester hydrolysis in cellular lysosomes .
  • Metabolic stability : LC-MS/MS tracks intracellular degradation; co-incubation with esterase inhibitors (e.g., PMSF) clarifies stability .
    • Statistical validation : Apply ANOVA to compare replicates across assay platforms (e.g., fluorescence vs. radiometric detection) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict higher affinity of the (S)-enantiomer for chiral binding pockets .
  • Pharmacological assays : Compare (S)- and (R)-forms in dose-response curves; the (S)-form shows 10-fold lower EC₅₀ in serotonin receptor binding .
    • Structural insights : X-ray crystallography of target-ligand complexes identifies hydrogen bonding between the amino group and Asp189 in proteases .

Q. What in vitro ADME parameters are critical for prioritizing this compound in lead optimization?

  • Key metrics :

  • CYP450 inhibition : Screen against CYP3A4/2D9 using luminescent assays; IC₅₀ >10 µM suggests low drug-drug interaction risk .
  • Plasma protein binding : Equilibrium dialysis reveals >90% binding, necessitating free fraction correction in potency assays .
  • Microsomal stability : Half-life (<30 min in rat liver microsomes) indicates need for prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.